

# Spectroscopic Profile of Cyclohexanone Oxime: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclohexanone oxime*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexanone oxime** (CAS No: 100-64-1), a key intermediate in the synthesis of caprolactam for the production of Nylon-6. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for **cyclohexanone oxime**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **cyclohexanone oxime** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Cyclohexanone Oxime** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.9	Broad Singlet	1H	N-OH
~2.50	Multiplet	2H	$\alpha$ -CH <sub>2</sub>
~2.22	Multiplet	2H	$\alpha'$ -CH <sub>2</sub>
1.74 - 1.55	Multiplet	6H	$\beta$ , $\gamma$ , $\beta'$ -CH <sub>2</sub>

Data sourced from ChemicalBook.[\[1\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **cyclohexanone oxime** molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Cyclohexanone Oxime** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C=N
~30	$\alpha$ -C
~27	C
~26	C
~25	C
~24	$\alpha'$ -C

Note: Specific assignments for the  $\beta$ ,  $\gamma$ , and  $\beta'$  carbons may vary. Data is based on typical chemical shifts for similar structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **Cyclohexanone Oxime**

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group	Intensity
~3187	O-H stretch	Oxime	Medium, Broad
~2930, ~2860	C-H stretch	Alkane	Strong
~1669	C=N stretch	Oxime	Medium
~1450	C-H bend	Alkane (CH <sub>2</sub> )	Medium
~950 - 850	N-O stretch	Oxime	Medium

Data interpretation based on a study of the vibrational spectra of **cyclohexanone oxime**.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Cyclohexanone Oxime**

m/z	Interpretation	Relative Intensity
113	Molecular Ion [M] <sup>+</sup>	High
96	[M-OH] <sup>+</sup>	Moderate
81	[M-C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>	Moderate
67	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>	Moderate
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	High
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Base Peak

The molecular ion peak is observed at m/z 113, corresponding to the molecular weight of **cyclohexanone oxime** (C<sub>6</sub>H<sub>11</sub>NO).[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **cyclohexanone oxime** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A standard 5 mm NMR tube is typically used.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

### FT-IR Spectroscopy Protocol (Solid Sample)

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of solid **cyclohexanone oxime** in a volatile organic solvent (e.g., methylene chloride or acetone).
  - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

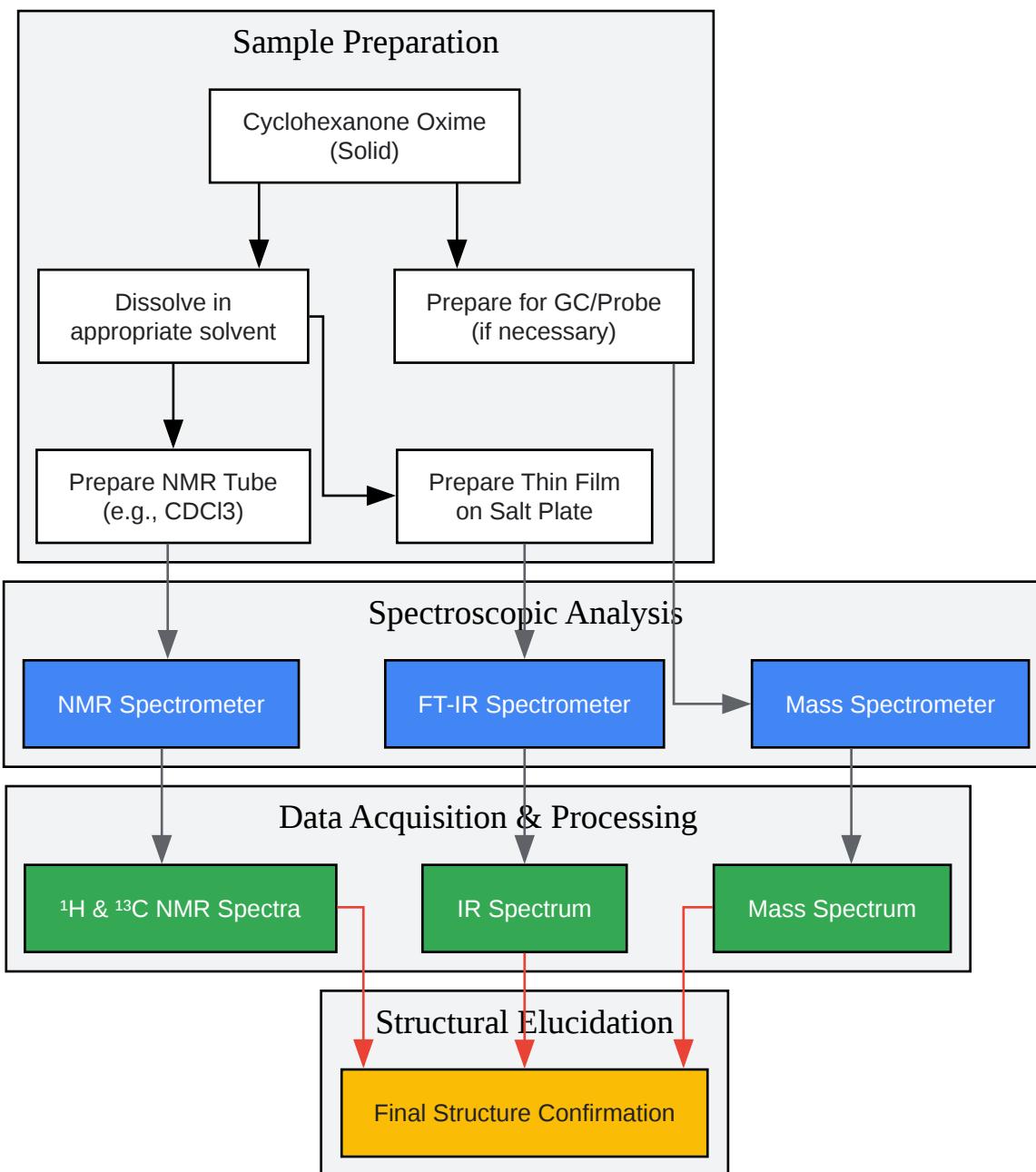
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - Obtain a background spectrum of the clean salt plate.
  - Place the salt plate with the sample film in the spectrometer's sample holder.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **cyclohexanone oxime**.



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Caption: General workflow for the spectroscopic analysis of **cyclohexanone oxime**.

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## References

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